molecular formula C19H24N2O5S B11124248 N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide

Cat. No.: B11124248
M. Wt: 392.5 g/mol
InChI Key: JTALLOHEZHZJNT-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 4-methoxybenzylamine: This can be achieved through the reduction of 4-methoxybenzaldehyde using a reducing agent such as sodium borohydride.

    Formation of the sulfonyl intermediate: 4-methoxy-3-methylbenzenesulfonyl chloride is synthesized by reacting 4-methoxy-3-methylbenzenesulfonic acid with thionyl chloride.

    Coupling reaction: The final step involves the coupling of 4-methoxybenzylamine with the sulfonyl chloride intermediate in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The benzyl and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Scientific Research Applications

N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide exerts its effects involves interactions with specific molecular targets. The methoxy and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide is unique due to the combination of methoxybenzyl and sulfonyl groups, which confer distinct chemical properties and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

2-[(4-methoxy-3-methylphenyl)sulfonylamino]-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C19H24N2O5S/c1-13-11-17(9-10-18(13)26-4)27(23,24)21-14(2)19(22)20-12-15-5-7-16(25-3)8-6-15/h5-11,14,21H,12H2,1-4H3,(H,20,22)

InChI Key

JTALLOHEZHZJNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)NCC2=CC=C(C=C2)OC)OC

Origin of Product

United States

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